molecular formula C23H22N4O4S2 B12123685 Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate

Cat. No.: B12123685
M. Wt: 482.6 g/mol
InChI Key: YZHUZCDFHIWZNP-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Sulfonylation: The quinoxaline derivative is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonyl group.

    Thiophene Ring Formation: The thiophene ring is formed by reacting the sulfonylated quinoxaline with a suitable thiophene precursor under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl and quinoxaline groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-sulfonylamino-2-thiophenecarboxylate
  • 4,5-Dimethyl-2-aminothiophene-3-carboxylate
  • Quinoxaline derivatives with sulfonyl groups

Uniqueness

Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate is unique due to its combination of a thiophene ring with a quinoxaline core and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22N4O4S2

Molecular Weight

482.6 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[3-[(4-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H22N4O4S2/c1-13-9-11-16(12-10-13)33(29,30)27-21-20(24-17-7-5-6-8-18(17)25-21)26-22-19(23(28)31-4)14(2)15(3)32-22/h5-12H,1-4H3,(H,24,26)(H,25,27)

InChI Key

YZHUZCDFHIWZNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C(=C(S4)C)C)C(=O)OC

Origin of Product

United States

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